molecular formula C8H18ClN B2500161 (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride CAS No. 2243506-05-8

(3-Propan-2-ylcyclobutyl)methanamine;hydrochloride

Cat. No.: B2500161
CAS No.: 2243506-05-8
M. Wt: 163.69
InChI Key: MNYFGWSYAIRIMN-UHFFFAOYSA-N
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Description

(3-Propan-2-ylcyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H17N·HCl It is a hydrochloride salt form of (3-Propan-2-ylcyclobutyl)methanamine, which is an amine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride typically involves the following steps:

    Cyclobutylation: The starting material, cyclobutylamine, undergoes alkylation with isopropyl halide to form (3-Propan-2-ylcyclobutyl)amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large quantities of cyclobutylamine are alkylated using isopropyl halide under controlled conditions.

    Purification: The product is purified through crystallization or distillation.

    Hydrochloride Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Propan-2-ylcyclobutyl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclobutylamine: A simpler amine with a cyclobutyl group.

    Isopropylamine: An amine with an isopropyl group.

    (3-Isopropylcyclobutyl)methanamine: A closely related compound with a similar structure.

Uniqueness: (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride is unique due to the presence of both a cyclobutyl and an isopropyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

(3-propan-2-ylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6(2)8-3-7(4-8)5-9;/h6-8H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYFGWSYAIRIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243506-05-8
Record name 1-[3-(propan-2-yl)cyclobutyl]methanamine hydrochloride
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